molecular formula C18H21FN2O3S B6495639 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine CAS No. 1351645-70-9

1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine

Cat. No.: B6495639
CAS No.: 1351645-70-9
M. Wt: 364.4 g/mol
InChI Key: SUBSEZSUOPAUHB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine is a piperazine derivative characterized by a 2-fluorophenyl group at the N1 position and a 2-phenoxyethanesulfonyl moiety at the N4 position. The sulfonyl group in this compound may contribute to hydrogen bonding and ionic interactions with biological targets, as seen in structurally related sulfonamide-based therapeutics .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSEZSUOPAUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 2-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated benzene derivative reacts with the piperazine core.

    Attachment of the 2-phenoxyethanesulfonyl group: This can be done through a sulfonylation reaction using a phenoxyethanesulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine with key analogs:

Key Comparative Insights

  • Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced receptor binding and metabolic stability compared to non-halogenated aryl groups. Sulfonyl vs. Phenoxyethyl vs. Alkyl Chains: The 2-phenoxyethanesulfonyl moiety in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life, compared to alkyl-chain analogs (e.g., ), which prioritize lipophilicity for CNS penetration.
  • The target compound’s sulfonyl group may share similar targeting but requires empirical validation. Neurological Targets: Derivatives with 2-methoxyphenyl or dihydronaphthalene groups (e.g., ) show high 5-HT1A/D2 receptor affinity, suggesting the target compound’s fluorophenyl and phenoxyethyl groups could be optimized for similar neurological applications.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine 4-Dihydronaphthalene-propylpiperazine
Molecular Weight ~408.5 g/mol (estimated) ~450–500 g/mol ~450 g/mol
Lipophilicity (LogP) Moderate (phenoxyethyl enhances) High (chlorobenzhydryl increases) High (dihydronaphthalene increases)
Solubility Moderate (sulfonyl improves) Low Low
Receptor Targets Potential COX-2/5-HT1A Cancer cell membranes 5-HT1A/D2 receptors

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via alkylation or sulfonylation of 1-(2-fluorophenyl)piperazine intermediates, as demonstrated in oxicam analog synthesis .
  • Biological Potential: Structural analogs highlight the importance of the 2-fluorophenyl group in anticancer and anti-inflammatory contexts, while sulfonyl groups enhance solubility for systemic delivery .
  • Unanswered Questions : Direct data on the target compound’s receptor affinity, toxicity, and in vivo efficacy are lacking. Future studies should prioritize assays against cancer cell lines (e.g., HCT-116, MCF7) and neurological targets (e.g., 5-HT1A).

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